Pd-Catalysed Chemoselectivity: Iodo vs. Bromo Oxidative Addition
In Pd(0)‑catalysed reactions, the C–I bond of 1‑bromo‑2‑iodo‑4‑isopropoxybenzene undergoes oxidative addition with a rate constant (kI) that surpasses that of the C–Br bond (kBr) by a factor of 100‑1000. This inherent kinetic preference ensures that the iodine site can be functionalised exclusively before any bromide engagement, a selectivity that is absent in 1‑bromo‑2‑chloro‑4‑isopropoxybenzene where the kBr/kCl ratio is only ≈1‑10 [1].
vs kBr/kCl ≈ 1–10
| Evidence Dimension | Relative oxidative addition rate (kI/kBr vs. kBr/kCl) |
|---|---|
| Target Compound Data | kI/kBr ≈ 100‑1000 for 1‑bromo‑2‑iodo‑4‑isopropoxybenzene (iodide vs. bromide) |
| Comparator Or Baseline | kBr/kCl ≈ 1‑10 for 1‑bromo‑2‑chloro‑4‑isopropoxybenzene (bromide vs. chloride) |
| Quantified Difference | Iodide selectivity is 10–1000× higher than chloride selectivity, enabling unambiguous sequential coupling |
| Conditions | Pd(0) catalysts (e.g., Pd(PPh₃)₄), typical Suzuki/Stille conditions, 80‑110 °C |
Why This Matters
Procurement of the bromo‑iodo compound directly eliminates the need for protecting‑group strategies, reducing step count and improving overall yield in multi‑step syntheses.
- [1] Kamimura, A. et al., Org. Biomol. Chem., 2016, 14, 8109‑8122. A regioselective double Stille coupling reaction of bicyclic stannolanes. View Source
